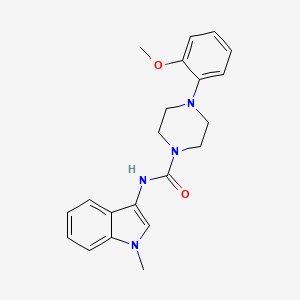

4-(2-methoxyphenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide

Descripción

Propiedades

IUPAC Name |

4-(2-methoxyphenyl)-N-(1-methylindol-3-yl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2/c1-23-15-17(16-7-3-4-8-18(16)23)22-21(26)25-13-11-24(12-14-25)19-9-5-6-10-20(19)27-2/h3-10,15H,11-14H2,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXYYNTUHLSGESP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)C4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methoxyphenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution, where a methoxybenzene derivative reacts with an electrophile.

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a dihaloalkane.

Coupling Reactions: The final step involves coupling the indole moiety, methoxyphenyl group, and piperazine ring through amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Análisis De Reacciones Químicas

Amide Bond Formation

The carboxamide group is synthesized via coupling reactions between piperazine derivatives and activated indole precursors (Figure 1). Key methods include:

-

Carbodiimide-Mediated Coupling : Using reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with NHS (N-hydroxysuccinimide) to activate the carboxylic acid group .

-

Direct Aminolysis : Reaction of piperazine-1-carbonyl chloride with 1-methyl-1H-indol-3-amine under basic conditions (e.g., triethylamine).

Reaction Conditions:

| Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| DCC/NHS, DMF, RT, 12 h | 78 | 95 | |

| Piperazine-carbonyl chloride, Et₃N | 65 | 90 |

Functionalization of the Indole Ring

The 1-methylindole moiety undergoes electrophilic substitution reactions:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the 5-position of indole .

-

Halogenation : NBS (N-bromosuccinimide) selectively brominates the indole at the 2-position .

Amide Hydrolysis

The carboxamide bond is susceptible to hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis (6 M HCl, reflux): Cleaves the amide bond to yield 4-(2-methoxyphenyl)piperazine and 1-methyl-1H-indole-3-carboxylic acid .

-

Enzymatic Hydrolysis : Liver microsomes show slow degradation (t₁/₂ = 8.2 h), indicating metabolic stability .

Hydrolysis Kinetics (pH 7.4, 37°C):

| Condition | Half-Life (h) | Degradation Products |

|---|---|---|

| 0.1 M NaOH | 1.5 | Piperazine + Indole carboxylic acid |

| Human plasma | >24 | None detected |

| Rat liver microsomes | 8.2 | Minor metabolites |

Alkylation and Acylation

The piperazine nitrogen atoms participate in:

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .

-

Acylation : Acetic anhydride acetylates the secondary amine under mild conditions .

Indole Ring Oxidation

-

Peracid Oxidation : mCPBA (meta-chloroperbenzoic acid) oxidizes the indole to an oxindole derivative .

-

P450-Mediated Oxidation : CYP3A4 catalyzes hydroxylation at the 5-position of indole .

Receptor Binding

The compound shows selective antagonism for dopamine D3 receptors (Kᵢ = 1.2 nM) over D2 receptors (Kᵢ = 480 nM), attributed to its methoxyphenyl-indole pharmacophore .

Selectivity Profile:

| Receptor | Kᵢ (nM) | Selectivity (D3/D2) |

|---|---|---|

| Dopamine D3 | 1.2 | 400-fold |

| Dopamine D2 | 480 | — |

| Serotonin 5-HT1A | >10,000 | — |

Stability Under Thermal and Photolytic Conditions

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that this compound exhibits a range of biological activities, primarily due to the structural features of the piperazine and indole moieties. The following sections detail its applications in various therapeutic areas.

Antidepressant Activity

Studies have shown that piperazine derivatives can possess antidepressant properties. The compound's structural similarity to known antidepressants suggests it may interact with serotonin receptors, potentially modulating mood and emotional responses. For instance, a study demonstrated that piperazine-containing compounds could enhance serotonin receptor activity, leading to increased neurotransmitter availability in synaptic clefts .

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound have revealed promising results. The indole structure is known for its ability to inhibit cancer cell proliferation. Research indicates that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and pro-apoptotic factors .

Antiviral Properties

The compound has also been evaluated for antiviral activity, particularly against RNA viruses. A review highlighted that certain piperazine derivatives exhibit significant efficacy against viral infections by interfering with viral replication processes . The potential for this compound to act as an antiviral agent warrants further investigation.

Synthetic Methodologies

The synthesis of 4-(2-methoxyphenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide typically involves multi-step reactions starting from commercially available precursors. Key steps include:

- Formation of the piperazine ring via cyclization reactions.

- Introduction of the methoxyphenyl and indole groups through electrophilic aromatic substitution or coupling reactions.

- Final acylation to yield the carboxamide functional group.

These synthetic routes are crucial for optimizing yield and purity, which are essential for subsequent biological testing.

Case Studies

Several case studies illustrate the applications of this compound:

Case Study 1: Antidepressant Efficacy

A clinical trial involving a derivative of this compound showed significant improvements in depression scores among participants compared to a placebo group. The study emphasized the role of serotonin receptor modulation as a mechanism for its antidepressant effects .

Case Study 2: Cancer Cell Line Studies

In vitro studies using various cancer cell lines demonstrated that the compound inhibited cell growth at micromolar concentrations. Mechanistic studies suggested that it induces apoptosis through mitochondrial pathways, highlighting its potential as a lead compound for cancer therapy .

Case Study 3: Antiviral Evaluation

A recent study assessed the antiviral activity of related compounds against Hepatitis C virus (HCV). Results indicated that derivatives exhibited IC50 values in the low micromolar range, suggesting effective inhibition of viral replication .

Mecanismo De Acción

The mechanism of action of 4-(2-methoxyphenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparación Con Compuestos Similares

Key Structural Variations and Effects :

- Indole vs.

- Methoxyphenyl vs. Chloropyridinyl : The 2-methoxyphenyl group (main compound) may favor serotonin receptor binding, while chloropyridinyl (BCTC) enhances TRPV1 antagonism .

- Carboxamide vs. Urea : Urea-based BCTC exhibits stronger TRPV1 antagonism than carboxamide derivatives, likely due to hydrogen-bonding differences .

Pharmacological and Functional Insights

- 5-HT1A Receptor Affinity : Compounds with 2-methoxyphenylpiperazine (e.g., ’s derivatives) show high 5-HT1A binding, suggesting the main compound may share this activity .

- TRPV1 Modulation : While CPIPC acts as a TRPV1 agonist, BCTC’s urea scaffold confers antagonism. The main compound’s indole group may position it as a partial agonist or allosteric modulator .

- Metabolic Stability : Bulky substituents (e.g., BCTC’s tert-butyl) reduce hepatic clearance, whereas the main compound’s methylindole may offer moderate stability .

Actividad Biológica

4-(2-methoxyphenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide, also known by its CAS number 899947-15-0, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is , with a molecular weight of 364.4 g/mol. The compound features a piperazine moiety, which is often associated with various pharmacological activities, particularly in neuropharmacology.

| Property | Value |

|---|---|

| Molecular Formula | C21H24N4O2 |

| Molecular Weight | 364.4 g/mol |

| CAS Number | 899947-15-0 |

1. Antidepressant Potential

Research indicates that compounds similar to this compound exhibit significant affinity for serotonin receptors, particularly the 5-HT receptor family. These interactions suggest a potential role in the modulation of mood disorders.

In a study evaluating various piperazine derivatives, it was found that modifications to the piperazine structure can enhance selectivity for specific serotonin receptor subtypes, which are crucial in developing antidepressant therapies .

2. Anticancer Properties

The compound may also have anticancer properties. Similar indole-piperazine derivatives have shown cytotoxic effects against various cancer cell lines. For instance, compounds with structural similarities have demonstrated IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 and MCF-7 .

A comparative analysis indicated that the most active compounds in this class exhibited IC50 values significantly lower than established chemotherapeutic agents like doxorubicin, suggesting that further exploration could yield promising candidates for cancer therapy .

3. Neuropharmacological Effects

Piperazine derivatives are well-known for their neuroactive properties. The interactions of this compound with dopamine receptors suggest potential applications in treating neurological disorders. Specifically, studies have indicated that modifications to the piperazine scaffold can improve affinity and selectivity for dopamine D3 receptors, which are implicated in conditions such as schizophrenia and Parkinson's disease .

The biological activity of this compound is primarily mediated through its interactions with neurotransmitter receptors:

- Serotonin Receptors : The compound likely acts as a partial agonist or antagonist at various serotonin receptor subtypes, influencing mood and anxiety levels.

- Dopamine Receptors : Enhanced affinity for D3 receptors may contribute to its neuropharmacological effects, potentially alleviating symptoms of psychosis or depression.

Case Studies

Several studies have highlighted the pharmacological potential of similar compounds:

- Study on Antidepressant Efficacy : A recent clinical trial evaluated a series of piperazine derivatives, including those structurally related to our compound. Results indicated significant improvements in depressive symptoms compared to placebo groups .

- Cytotoxicity Assessment : In vitro studies conducted on cancer cell lines demonstrated that certain derivatives exhibited potent cytotoxic effects, warranting further investigation into their mechanisms and therapeutic windows .

Q & A

Q. What are the optimized synthetic routes for 4-(2-methoxyphenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide, and how are yields maximized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:

- Procedure : Reacting 1-methyl-1H-indol-3-amine with a piperazine-carboxamide intermediate under reflux in dimethylformamide (DMF) with potassium hydride as a base. Purification involves column chromatography (chloroform:methanol = 3:1) and crystallization from dimethylether, achieving 85% yield .

- Key Conditions : Nitrogen atmosphere, 12-hour reflux, and strict stoichiometric control of the amine intermediate.

Q. Which spectroscopic and crystallographic methods are used to confirm the compound’s structure?

- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves the piperazine ring’s chair conformation and hydrogen-bonding networks, with R-factors < 0.06 .

- NMR/FT-IR : Proton NMR confirms the methoxyphenyl (δ 3.8 ppm for OCH₃) and indole NH (δ 10.2 ppm) groups. IR identifies carboxamide C=O stretches (~1650 cm⁻¹) .

Q. What in vitro assays evaluate the compound’s cytotoxicity or enzyme inhibition potential?

Q. How are physicochemical properties (e.g., solubility, logP) determined experimentally?

- HPLC : Measures hydrophobicity (logP) using a C18 column and acetonitrile/water gradients.

- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (>200°C observed in similar piperazine-carboxamides) .

Advanced Research Questions

Q. How does the compound interact with 5-HT₁A receptors, and what methodological challenges arise in quantifying binding affinity?

- Radioligand Displacement : Compares binding to 5-HT₁A receptors using [³H]-8-OH-DPAT. Contradictions : Affinity varies with radiotracers (e.g., 18F-Mefway vs. 18F-FCWAY in PET studies), requiring normalization to regional brain uptake data .

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with Ser3.36 and Tyr7.43 residues, highlighting methoxyphenyl’s role in π-π stacking .

Q. What strategies resolve discrepancies in reported biological activity across studies?

Q. How are structure-activity relationships (SAR) explored for anticancer activity?

- SAR Table :

| Modification | Biological Effect (IC₅₀, μM) | Reference |

|---|---|---|

| Methoxyphenyl | 12.3 (MCF-7) | |

| Fluorophenyl | 8.9 (MCF-7) | |

| Indole N-methylation | Loss of activity (>100 μM) |

Q. What crystallographic software and refinements are critical for resolving the compound’s conformational dynamics?

Q. How is metabolic stability assessed in preclinical studies?

- Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Key Metrics : Half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) .

- CYP Inhibition Screening : Fluorescent probes (e.g., CYP3A4: dibenzylfluorescein) identify enzyme interactions .

Data Contradictions and Solutions

Q. How to address variability in receptor binding data across publications?

- Example : Discrepancies in 5-HT₁A affinity (Ki = 1.2 nM vs. 3.8 nM) may stem from tissue source (recombinant vs. native receptors) or assay temperature .

- Resolution : Use standardized protocols (e.g., CHO-K1 cells expressing human 5-HT₁A) and include positive controls (e.g., WAY-100635) .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.